molecular formula C7H5BrClI B572622 1-Bromo-4-chloro-2-iodo-5-methylbenzene CAS No. 1255574-71-0

1-Bromo-4-chloro-2-iodo-5-methylbenzene

Cat. No.: B572622
CAS No.: 1255574-71-0
M. Wt: 331.375
InChI Key: GDJJZCBMGAOLJR-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-iodo-5-methylbenzene is an aromatic compound with the molecular formula C7H5BrClI. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, iodine, and a methyl group. This compound is of interest due to its unique combination of halogen substituents, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-iodo-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Iodination: Introduction of an iodine atom using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2).

    Methylation: Introduction of a methyl group using a methylating agent like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-chloro-2-iodo-5-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of derivatives with different substituents.

    Oxidation: Formation of 1-bromo-4-chloro-2-iodo-5-methylbenzoic acid.

    Reduction: Formation of this compound with reduced halogen atoms.

Scientific Research Applications

1-Bromo-4-chloro-2-iodo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of halogenated aromatic compounds’ effects on biological systems.

    Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-iodo-5-methylbenzene involves its interaction with various molecular targets and pathways. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s electronic properties, altering its behavior in chemical reactions.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-iodobenzene
  • 1-Bromo-4-chloro-2-methylbenzene
  • 1-Bromo-4-iodo-2-methylbenzene

Comparison: 1-Bromo-4-chloro-2-iodo-5-methylbenzene is unique due to the presence of three different halogen atoms and a methyl group on the benzene ring. This combination of substituents can significantly influence its chemical reactivity and applications compared to similar compounds with fewer or different substituents.

Properties

IUPAC Name

1-bromo-4-chloro-2-iodo-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClI/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJJZCBMGAOLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682012
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-71-0
Record name 1-Bromo-4-chloro-2-iodo-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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